molecular formula C33H24ClN5O B10878679 7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10878679
M. Wt: 542.0 g/mol
InChI Key: FJWWEKQNQZTJAZ-UHFFFAOYSA-N
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Description

7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Phenyl Groups: These groups are usually introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Attachment of the Chlorophenoxy Methyl Group: This step can be achieved through etherification reactions using appropriate chlorophenol derivatives and alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or benzoic acid derivatives, while reduction could produce benzyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has shown promise as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for targeted cancer therapies .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its robust chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

Molecular Formula

C33H24ClN5O

Molecular Weight

542.0 g/mol

IUPAC Name

10-benzyl-4-[(4-chlorophenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C33H24ClN5O/c34-26-16-18-27(19-17-26)40-21-28-36-33-30-29(24-12-6-2-7-13-24)31(25-14-8-3-9-15-25)38(20-23-10-4-1-5-11-23)32(30)35-22-39(33)37-28/h1-19,22H,20-21H2

InChI Key

FJWWEKQNQZTJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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